molecular formula C10H21NO B13191773 3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL

3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL

Cat. No.: B13191773
M. Wt: 171.28 g/mol
InChI Key: TXIHDZQORAOGQJ-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and a cyclopentyl ring. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL typically involves the hydrogenation of 2-aminoisobutyric acid or its esters . This process requires specific reaction conditions, including the use of a hydrogenation catalyst and controlled temperature and pressure settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These methods are designed to ensure high yield and purity, often utilizing advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, often in anhydrous solvents.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), usually under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. Additionally, the cyclopentyl ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable in specific research and industrial applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-amino-2-methyl-1-(1-methylcyclopentyl)propan-1-ol

InChI

InChI=1S/C10H21NO/c1-8(7-11)9(12)10(2)5-3-4-6-10/h8-9,12H,3-7,11H2,1-2H3

InChI Key

TXIHDZQORAOGQJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1(CCCC1)C)O

Origin of Product

United States

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